molecular formula C5H11NO3 B555398 (3R,4R)-3-Amino-4-hydroxypentanoic acid CAS No. 192003-00-2

(3R,4R)-3-Amino-4-hydroxypentanoic acid

Cat. No. B555398
M. Wt: 133,15 g/mole
InChI Key: NIVRJEWVLMOZNV-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the IUPAC name, common names, and structural formula of the compound. The compound’s role or occurrence in nature and its uses or significance might also be mentioned.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis process.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes the compound’s physical properties such as melting point, boiling point, solubility, and optical activity, as well as chemical properties like reactivity and stability.


Scientific Research Applications

  • Protein Modification Studies : In the study of enzyme alkylation, (3R,4R)-3-Amino-4-hydroxypentanoic acid derivatives have been utilized. Chalkley and Bloxham (1976) used a derivative, 4-hydroxypentanoic acid alanine thioether, for studying the modification of rabbit muscle pyruvate kinase by 5-chloro-4-oxopentanoic acid (Chalkley & Bloxham, 1976).

  • Synthesis of Edeine Analogs : Czajgucki, Sowiński, and Andruszkiewicz (2003) developed methods to synthesize ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, which are precursors for synthesizing edeine analogs, highlighting the compound’s relevance in creating antibiotic agents (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

  • Synthesis of Diamino Acids : Kano et al. (1988) explored the synthesis of (3R, 4R)-N3-Boc-3, 4-diaminopentanoic acid, showing the compound’s utility in producing diastereoselective diaminated compounds, which are important in peptide chemistry (Kano et al., 1988).

  • Inhibitory Peptides Research : Thaisrivongs et al. (1987) described the synthesis of a protected carboxylic acid derived from (3R,4R)-3-Amino-4-hydroxypentanoic acid, used as an intermediate for preparing renin inhibitory peptides. This highlights the role of such compounds in developing hypertension treatments (Thaisrivongs et al., 1987).

  • Antibacterial and Antitumor Agents : Sepe et al. (2010) synthesized diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a component in antibacterial and antitumor compounds perthamides C and D, from (3R,4R)-3-Amino-4-hydroxypentanoic acid, demonstrating its application in medicinal chemistry (Sepe et al., 2010).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications, ongoing research, and unanswered questions about the compound.


For a specific compound, these details would be gathered from scientific literature and databases. Please provide another compound or check the name/spelling of the compound you’re interested in, and I’ll do my best to provide the information you’re looking for.


properties

IUPAC Name

(3R,4R)-3-amino-4-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6)2-5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVRJEWVLMOZNV-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-3-Amino-4-hydroxypentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-3-Amino-4-hydroxypentanoic acid
Reactant of Route 2
(3R,4R)-3-Amino-4-hydroxypentanoic acid
Reactant of Route 3
(3R,4R)-3-Amino-4-hydroxypentanoic acid
Reactant of Route 4
(3R,4R)-3-Amino-4-hydroxypentanoic acid
Reactant of Route 5
(3R,4R)-3-Amino-4-hydroxypentanoic acid
Reactant of Route 6
(3R,4R)-3-Amino-4-hydroxypentanoic acid

Citations

For This Compound
1
Citations
G Chisholm - 1996 - search.proquest.com
The work presented in this thesis is concerned with the synthesis and biological activity of pyrrolizidine alkaloids and analogues and has been divided into seven main areas:(a) the …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.